2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Pyrazoline derivatives, including 2-(4-p-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the mild steel surface following the Langmuir adsorption isotherm. They behave as mixed-type inhibitors, providing a protective layer on the metal surface (Lgaz et al., 2018).
Chemical Synthesis and Reactivity
- Synthesis of Complex Compounds : The compound is utilized in the synthesis of complex organic compounds. For example, it's used in the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, demonstrating the ability to form multiple C–N and C–C bonds in a metal-free reaction environment (Li et al., 2020).
- Intermediate in Organic Reactions : It serves as an intermediate in various organic reactions, such as the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing its versatility in chemical transformations (Huang & Zhou, 2002).
Material Science and Chemistry
- Material Synthesis : It is used in the synthesis of various materials like tetrahydropyrans, demonstrating its utility in creating components of natural products and potentially useful materials in material science (O’Brien et al., 2009).
Pharmaceutical and Biological Applications
- Role in Drug Synthesis : It is utilized in the synthesis of medicinal compounds, such as p-aminobenzoic acid diamides, indicating its importance in pharmaceutical chemistry (Agekyan & Mkryan, 2015).
Properties
IUPAC Name |
2-[4-(4-methylphenyl)oxan-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-2-4-12(5-3-11)14(10-13(15)16)6-8-17-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXSVRPYILGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218021 | |
Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33451-58-0 | |
Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33451-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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